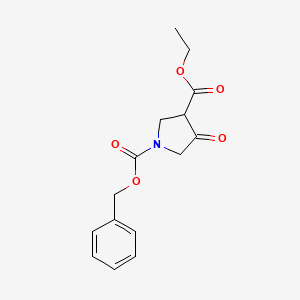

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Description

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 51814-19-8) is a pyrrolidine-based dicarboxylate ester featuring a benzyl group at the 1-position and an ethyl ester at the 3-position. The 4-oxo group introduces a ketone functionality, enhancing reactivity for further derivatization. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the preparation of bioactive pyrrolidine derivatives . Its synthesis typically involves sodium ethoxide-mediated cyclization in tetrahydrofuran (THF) at 25–32°C .

Propriétés

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZCPLVDNHRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567416 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51814-19-8 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 4-oxopyrrolidine-3-carboxylic acid

-

- 4-oxopyrrolidine-3-carboxylic acid

- Ethyl chloroformate

- Triethylamine (base)

- Solvent: Typically anhydrous organic solvents such as toluene or dichloromethane

- Temperature: Controlled, often 0°C to room temperature to avoid side reactions

Mechanism:

The carboxylic acid group is activated by ethyl chloroformate, forming an intermediate mixed anhydride, which then reacts with ethanol or ethyl chloroformate to form the ethyl ester.Outcome:

Formation of ethyl 4-oxopyrrolidine-3-carboxylate with high selectivity and yield.

Benzylation (Protection) of the Nitrogen

-

- Benzyl chloroformate (Cbz-Cl)

- Acidic conditions (e.g., dilute HCl or catalytic acid)

- Solvent: Often dichloromethane or similar

- Temperature: Typically 0°C to room temperature

Mechanism:

The nitrogen atom of the pyrrolidine ring is protected by nucleophilic substitution with benzyl chloroformate, forming the N-Cbz protected derivative.Outcome:

Formation of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate with the benzyl group protecting the nitrogen, facilitating further synthetic transformations.

Alternative and Supporting Synthetic Routes

Cyclization via Potassium tert-butoxide

Procedure:

Ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate is treated with potassium tert-butoxide in toluene at 0°C for 2 hours, followed by acid-base workup to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.Yield:

Approximately 78-98% depending on scale and conditions.Notes:

This method involves intramolecular cyclization promoted by a strong base, efficiently forming the pyrrolidine ring.

Reduction and Further Functionalization

Reduction of the oxo group:

Sodium borohydride in methanol at 0-20°C can reduce the 4-oxo group to a hydroxyl group, yielding 1-Benzyl-4-hydroxymethyl-pyrrolidin-3-ol derivatives.Yield:

Around 65-71% depending on reaction time and purification.Significance:

This step allows for further functionalization and diversification of the pyrrolidine scaffold.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 4-oxopyrrolidine-3-carboxylic acid, ethyl chloroformate, triethylamine, 0°C to RT | High (not specified) | Formation of ethyl ester intermediate |

| 2 | Benzylation (Protection) | Benzyl chloroformate, acidic conditions, DCM, 0°C to RT | High (not specified) | N-Cbz protection of pyrrolidine nitrogen |

| 3 | Cyclization | Potassium tert-butoxide, toluene, 0°C, 2h | 78-98 | Intramolecular cyclization to pyrrolidine ring |

| 4 | Reduction | Sodium borohydride, methanol, 0-20°C, overnight | 65-71 | Reduction of oxo group to hydroxyl |

Research Findings and Optimization Notes

Industrial Scale-Up:

The two-step esterification and benzylation process is optimized for large-scale production by controlling temperature, reagent addition rates, and purification steps to maximize yield and purity.Purity and Storage:

The final compound is typically obtained with purity ≥95% and stored under dry, low-temperature conditions (below -20°C) to maintain stability.Reaction Monitoring:

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product formation.Side Reactions: Careful control of reaction conditions minimizes side reactions such as over-alkylation or hydrolysis of esters.

Analyse Des Réactions Chimiques

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In chemical research, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate serves as an intermediate for synthesizing more complex molecules. Its structure allows it to participate in various reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable for developing new compounds in organic synthesis.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit enzyme inhibition by binding to active sites or modulating receptor functions. This interaction could lead to altered metabolic processes in target cells.

Medicine

In medicinal chemistry, there is growing interest in the compound's potential therapeutic properties . Research indicates that it may possess anticancer activity, with derivatives showing significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth, indicating selectivity for cancer cells over normal cells.

| Biological Activity | IC50 Values (nM) | Potential Application |

|---|---|---|

| Anticancer Activity | 25 - 440 | Oncology |

| Enzyme Inhibition | Not specified | Metabolic modulation |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including pharmaceuticals and cosmetics.

Anticancer Activity Study

A study conducted on the anticancer effects of derivatives of this compound revealed promising results. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation. The selectivity observed suggests potential for development into targeted cancer therapies.

Enzyme Inhibition Research

Research focusing on enzyme inhibition demonstrated that the compound could effectively inhibit enzymes involved in critical biochemical pathways. This action can lead to altered metabolic processes in target cells, reinforcing its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Ring Size Variants: Pyrrolidine vs. Piperidine

Compounds with piperidine (6-membered ring) instead of pyrrolidine (5-membered ring) exhibit distinct conformational and electronic properties.

| Compound Name | CAS Number | Ring Type | Key Substituents | Similarity Score | Application |

|---|---|---|---|---|---|

| 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | 154548-45-5 | Piperidine | Benzyl, ethyl, 4-oxo | 0.99 | Pharmaceutical intermediates |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 99197-86-1 | Piperidine | Benzyl, ethyl ester, propyl chain | 0.93 | Lab-scale synthesis |

- The 4-oxo group in pyrrolidine derivatives may enhance electrophilicity compared to piperidine analogs .

Ester Group Modifications

Substitution of the benzyl or ethyl ester groups alters solubility, stability, and reactivity.

| Compound Name | CAS Number | Ester Groups | Boiling Point (°C) | Storage Conditions |

|---|---|---|---|---|

| 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | tert-Butyl, ethyl | 120 | Refrigerator (2–8°C) |

| 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 159299-93-1 | Benzyl, methyl | N/A | Room temperature (dry) |

- Methyl esters (159299-93-1) reduce molecular weight but may limit solubility in polar solvents .

Substituent Variations

Additional substituents on the pyrrolidine ring influence stereochemistry and biological activity.

Bicyclic and Hybrid Structures

Bicyclo[1.1.1]pentane derivatives offer unique geometric constraints.

| Compound Name | CAS Number | Structure | Molecular Weight | Key Feature |

|---|---|---|---|---|

| 1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) bicyclo[1.1.1]pentane-1,3-dicarboxylate | N/A | Bicyclo[1.1.1]pentane core | 392.1130 (HRMS) | High strain, rigid framework |

- Key Differences :

- Bicyclic systems (e.g., compound 21) exhibit enhanced rigidity, useful in medicinal chemistry for mimicking aromatic systems .

Activité Biologique

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 51814-19-8) is an organic compound notable for its complex pyrrolidine structure. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications as a synthetic intermediate.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO5. Its structure features a pyrrolidine ring with benzyl and ethyl substituents, along with two carboxylate groups. This configuration is significant for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 289.30 g/mol |

| CAS Number | 51814-19-8 |

| IUPAC Name | 1-benzyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can fit into active sites of enzymes, potentially inhibiting or modifying their activity. This mechanism is crucial in understanding its role in various biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 1-Benzyl 3-ethyl 4-oxopyrrolidine derivatives exhibit antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance the efficacy against certain bacterial strains. This suggests that the compound may have potential as an antibacterial agent.

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes, which can be pivotal in drug development. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, leading to altered cellular responses. The exact targets and pathways remain an area of active investigation.

Synthesis and Evaluation

A study conducted at the University of Groningen synthesized various derivatives of pyrrolidine compounds, including this compound. The synthesized compounds were evaluated for their biological activities using various assay methods. Notably, some derivatives showed promising results in enzyme inhibition assays, indicating potential therapeutic applications .

Pharmacological Applications

In pharmacological studies, compounds related to this class have been assessed for their effects on cancer cell lines. Preliminary findings suggest that certain modifications can enhance cytotoxicity against specific cancer types, pointing towards a possible role in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate to minimize regioisomeric byproducts?

- Methodological Answer : Ethyl diazoacetate (EDA)-mediated reactions, such as ring expansions, often yield regioisomeric mixtures (e.g., 1.5:1 ratio observed in related pyrrolidine derivatives). To improve selectivity, researchers can:

- Adjust reaction temperature and solvent polarity to favor kinetic vs. thermodynamic products.

- Employ chiral catalysts or additives to exploit stereoelectronic effects .

- Screen alternative diazo reagents (e.g., trimethylsilyl diazomethane) to alter reactivity.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to assign stereochemistry, focusing on coupling constants (e.g., ) and NOE correlations. For example, transannular NOEs in pyrrolidine derivatives can confirm ring conformations .

- X-ray Crystallography : Resolve absolute configuration using SHELX for refinement and ORTEP-3 for visualization. Crystallize the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and monitor fragmentation patterns to detect impurities .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester groups. Desiccants (e.g., molecular sieves) can mitigate moisture-induced degradation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Avoid prolonged exposure to light, as carbonyl groups may undergo photochemical side reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction mechanisms involving 4-oxopyrrolidine intermediates?

- Methodological Answer :

- Isotopic Labeling : Introduce at the ketone position to track oxygen migration during ring expansions or rearrangements.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map potential energy surfaces and identify transition states. Compare simulated NMR shifts with experimental data .

- Kinetic Studies : Perform variable-temperature NMR or stopped-flow spectroscopy to measure rate constants and deduce mechanistic pathways .

Q. How can this compound serve as a building block for synthesizing bioactive pyrrolidine/piperidine derivatives?

- Methodological Answer :

- Functionalization : React the 4-oxo group with Grignard reagents or hydrazines to generate sp-hybridized centers. For example, condensation with hydroxylamine yields oxime intermediates for cycloadditions .

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) on halogenated analogs (e.g., brominated benzyl groups) to introduce aryl/heteroaryl moieties .

- Case Study : In drug discovery, similar scaffolds have been used to prepare kinase inhibitors or protease modulators via late-stage diversification .

Q. What advanced methods address stereochemical challenges in derivatives of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use Jacobsen’s thiourea catalysts or Noyori-type hydrogenation to set chiral centers during reductions of the 4-oxo group .

- Dynamic Resolution : Leverage enzyme-catalyzed transesterification (e.g., CAL-B lipase) to separate enantiomers of racemic intermediates .

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during alkylation or aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.